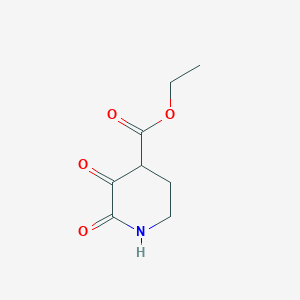

Ethyl 2,3-dioxopiperidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 2,3-dioxopiperidine-4-carboxylate is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . It is an ester derivative of piperidine, characterized by the presence of two keto groups at positions 2 and 3, and an ethyl ester group at position 4 of the piperidine ring . This compound is used primarily in research and development within the fields of organic chemistry and medicinal chemistry.

Biochemische Analyse

Cellular Effects

Ethyl 2,3-dioxopiperidine-4-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and alterations in cellular metabolism. These effects are essential for studying the compound’s potential therapeutic applications and its impact on cellular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for studying the compound’s pharmacokinetics and its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dioxopiperidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts like potassium carbonate or tetrabutylammonium iodide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The industrial synthesis often employs similar reaction conditions as laboratory-scale synthesis but optimized for efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,3-dioxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Ethyl 2,3-dioxopiperidine-4-carboxylate has several applications in scientific research:

Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.

Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl 2,3-dioxopiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,3-dioxopiperidine-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2,3-dioxopiperidine-4-carboxamide: Similar structure but with an amide group instead of an ester group.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2,3-Dioxopiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific ester group, which influences its reactivity and interactions in chemical and biological systems .

Biologische Aktivität

Ethyl 2,3-dioxopiperidine-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a piperidine derivative characterized by a dioxo structure that imparts unique chemical properties. The compound has been studied for its effects on various cellular processes, including enzyme inhibition and modulation of signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition/Activation : this compound can bind to enzymes, altering their activity and consequently affecting metabolic processes.

- Gene Expression Modulation : The compound influences gene expression by interacting with transcription factors and other regulatory proteins, which can lead to changes in cellular function.

- Cell Signaling Pathways : It modulates signaling pathways that are crucial for cellular communication and response to external stimuli.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antitumor Effects

The compound has shown promise in antitumor studies. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for the development of novel anticancer therapies .

Neuroprotective Properties

Preliminary studies suggest that this compound may possess neuroprotective effects. Its ability to modulate oxidative stress and inflammatory responses in neuronal cells highlights its potential in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 2,3-dioxopiperidine-4-carboxamide | Amide derivative | Enzyme inhibition |

| Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate | Similar core structure | Antimicrobial activity |

| 2,3-Dioxopiperidine-4-carboxylic acid | Acid derivative | Antitumor activity |

These comparisons illustrate how variations in functional groups can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antitumor Study : In a study involving HL-60 leukemia cells, treatment with the compound resulted in increased apoptotic cell death characterized by elevated levels of active caspase-3 and alterations in Bcl-2 family protein expression .

- Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that this compound exhibited significant inhibitory effects, indicating its potential as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

ethyl 2,3-dioxopiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-13-8(12)5-3-4-9-7(11)6(5)10/h5H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMPBTFWKORAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295355 | |

| Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-21-0 | |

| Record name | Ethyl 2,3-dioxo-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 101468 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002703641 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,3-dioxopiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 2,3-dioxopiperidine-4-carboxylate in the synthesis of (±)-cucurbitine?

A1: this compound serves as a crucial starting material in the synthesis of (±)-cucurbitine. [] The synthesis involves a novel ring contraction reaction transforming this compound into an intermediate compound, ethyl 3-azido-2-oxo-pyrrolidine-3-carboxylate. This intermediate then undergoes a stepwise reduction to yield the target molecule, (±)-cucurbitine. [] This synthetic route highlights the importance of this compound in accessing the desired amino acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.